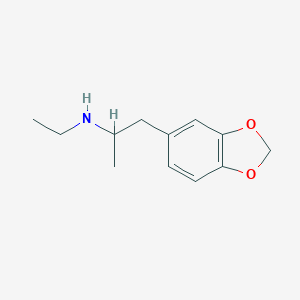

(+/-)-MDEA solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

Cat. No. B087341

Key on ui cas rn:

14089-52-2

M. Wt: 207.27 g/mol

InChI Key: PVXVWWANJIWJOO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07101980B2

Procedure details

MDEA-BSA conjugate 36 was synthesized as described in copending, commonly assigned U.S. Ser. No. 10/622,254 filed contemporaneously herewith. A solution of 500 mg of bovine serum albumin (BSA) in 6.7 mL of 50 mM potassium phosphate (pH 7.5) was cooled in an ice-bath. To the solution was added 8.5 mL of DM50 dropwise, and the reaction mixture was maintained below room temperature. To the protein solution was added a solution of 12 mg (0.022 mmol) of N-(5-{2-[ethyl-(2,2,2-trifluoro-acetyl)-amino]-propyl}-benzo[1,3]dioxol-2-ylmethyl)-succinamic acid 2,5-dioxo-pyrrolidin-1-yl ester (compound 2L in U.S. Ser. No. 10/622,254) in 1.5 mL of anhydrous DMF dropwise. The reaction mixture was allowed to stir at room temperature 48 hours. The resulting conjugate was placed in a dialysis tube (10,000 MW cut-off) and was dialyzed in 1 L of 70% DMSO in 50 mM potassium phosphate (pH 7.5, 3 changes, at least 3 hours each), 1 L of 50% DMSO in 50 mM potassium phosphate (at least 3 hours), 1 L of 30% DMSO in 50 mM potassium phosphate (at least 3 hours), 1 L of 10% DMSO in 50 mM potassium phosphate (at least 3 hours) at room temperature. The trifluoroacetamido group of the conjugate was deprotected by dialysis of the resulting conjugate against 10% ammonium hydroxide for 3 days (1 L each for approximately 24 hours each), followed by 6 changes with 50 mM potassium phosphate (pH 7.5) at 4° C. (1 L each). The protein concentration was determined to be 7.12 mg/mL using BioRad Coomassie blue protein assay (Bradford, M., Anal. Biochem. 72:248, 1976). A total of 45 mL of the conjugate was obtained.

Name

N-(5-{2-[ethyl-(2,2,2-trifluoro-acetyl)-amino]-propyl}-benzo[1,3]dioxol-2-ylmethyl)-succinamic acid 2,5-dioxo-pyrrolidin-1-yl ester

Quantity

12 mg

Type

reactant

Reaction Step One

[Compound]

Name

compound 2L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

potassium phosphate

Quantity

6.7 mL

Type

solvent

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

O=C1CCC(=O)N1OC(=O)CCC(NC[CH:16]1[O:20][C:19]2[CH:21]=[CH:22][C:23]([CH2:25][CH:26]([N:28](CC)[C:29](=O)[C:30](F)(F)F)[CH3:27])=[CH:24][C:18]=2[O:17]1)=O>P([O-])([O-])([O-])=O.[K+].[K+].[K+].CN(C=O)C>[CH3:30][CH2:29][NH:28][CH:26]([CH2:25][C:23]1[CH:22]=[CH:21][C:19]2[O:20][CH2:16][O:17][C:18]=2[CH:24]=1)[CH3:27] |f:1.2.3.4|

|

Inputs

Step One

|

Name

|

N-(5-{2-[ethyl-(2,2,2-trifluoro-acetyl)-amino]-propyl}-benzo[1,3]dioxol-2-ylmethyl)-succinamic acid 2,5-dioxo-pyrrolidin-1-yl ester

|

|

Quantity

|

12 mg

|

|

Type

|

reactant

|

|

Smiles

|

O=C1N(C(CC1)=O)OC(CCC(=O)NCC1OC2=C(O1)C=CC(=C2)CC(C)N(C(C(F)(F)F)=O)CC)=O

|

[Compound]

|

Name

|

compound 2L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

potassium phosphate

|

|

Quantity

|

6.7 mL

|

|

Type

|

solvent

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

1.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature 48 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the solution was added 8.5 mL of DM50 dropwise, and the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained below room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting conjugate was placed in a dialysis tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(10,000 MW cut-off) and was dialyzed in 1 L of 70% DMSO in 50 mM potassium phosphate (pH 7.5, 3 changes, at least 3 hours each), 1 L of 50% DMSO in 50 mM potassium phosphate (at least 3 hours), 1 L of 30% DMSO in 50 mM potassium phosphate (at least 3 hours)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1 L of 10% DMSO in 50 mM potassium phosphate (at least 3 hours)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The trifluoroacetamido group of the conjugate was deprotected by dialysis of the resulting conjugate against 10% ammonium hydroxide for 3 days (1 L each for approximately 24 hours each),

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by 6 changes with 50 mM potassium phosphate (pH 7.5) at 4° C.

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The protein concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A total of 45 mL of the conjugate was obtained

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |